molecular formula C9H11BO2 B1148456 trans-3-Phenylpropen-1-yl-boronic acid

trans-3-Phenylpropen-1-yl-boronic acid

Cat. No.: B1148456
M. Wt: 162.00 g/mol
InChI Key: GMGWFDHLFMBIDS-XBXARRHUSA-N
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Description

Chemical Identity and Nomenclature

trans-3-Phenylpropen-1-yl-boronic acid (CAS 129423-29-6) is an organoboronic acid with the molecular formula $$ \text{C}9\text{H}{11}\text{BO}_2 $$ and a molecular weight of 162.00 g/mol. Its IUPAC name, (E)-3-phenylprop-1-en-1-ylboronic acid , reflects its stereochemistry and structural features, including a propenyl group attached to a phenyl ring and a boronic acid moiety. The compound exhibits geometric isomerism due to the $$ \text{C=C} $$ double bond, with the trans configuration being the predominant form in synthetic applications.

Synonyms for this compound include:

  • trans-3-Phenyl-1-propen-1-ylboronic acid
  • (3-Phenylprop-1-en-1-yl)boronic acid
  • [(E)-3-phenylprop-1-enyl]boronic acid.

The boronic acid group ($$ \text{B(OH)}_2 $$) enables participation in reversible covalent interactions, making it valuable in cross-coupling reactions. Key physicochemical properties include a predicted boiling point of 329.2°C and a density of 1.084 g/cm³.

Table 1: Key Chemical Identifiers

Property Value Source
Molecular formula $$ \text{C}9\text{H}{11}\text{BO}_2 $$
Molecular weight 162.00 g/mol
CAS Registry Number 129423-29-6
SMILES $$ \text{B(C=CCC1=CC=CC=C1)(O)O} $$

Historical Development in Boronic Acid Research

The discovery of this compound is rooted in the broader evolution of boronic acid chemistry. Boronic acids gained prominence after Akira Suzuki’s 1979 development of the Suzuki-Miyaura cross-coupling reaction, which revolutionized carbon-carbon bond formation using palladium catalysts. Early boronic acid research focused on phenylboronic acid derivatives due to their stability and versatility.

The synthesis of this compound emerged as part of efforts to expand the scope of Suzuki couplings to alkenyl boronic acids. Its propenyl chain introduces conformational rigidity compared to simpler arylboronic acids, enabling stereoselective transformations. For example, its use in carbonylative arylations and Heck-Suzuki cascade reactions demonstrated superior diastereoselectivity in constructing complex alkenes.

Recent advancements include its application in enantioselective conjugate additions and three-component reductive couplings, highlighting its role in asymmetric synthesis. These developments align with the growing demand for boronic acids in pharmaceutical and materials science.

Structural Relationship to Styrylboronic Acid Derivatives

This compound is structurally analogous to styrylboronic acid ($$ \text{C}8\text{H}9\text{BO}2 $$), which features a vinyl group ($$ \text{CH=CH} $$) directly attached to the phenyl ring. The key distinction lies in the propenyl chain ($$ \text{CH}2\text{CH=CH} $$) of the former, which extends conjugation and alters steric and electronic properties.

Structural Comparison:

  • Styrylboronic acid :

    • Formula: $$ \text{C}8\text{H}9\text{BO}_2 $$
    • Structure: $$ \text{Ph-CH=CH-B(OH)}_2 $$
    • Applications: Suzuki couplings, Petasis reactions.
  • This compound :

    • Formula: $$ \text{C}9\text{H}{11}\text{BO}_2 $$
    • Structure: $$ \text{Ph-CH}2\text{CH=CH-B(OH)}2 $$
    • Applications: Diastereoselective Heck-Suzuki cascades, amino acid synthesis.

The additional methylene group in this compound enhances its stability in protic solvents and modulates reactivity in transition metal-catalyzed reactions. For instance, its use in rhodium-catalyzed intramolecular aminations exploits the extended conjugation to stabilize intermediate metal complexes.

Properties

IUPAC Name

[(E)-3-phenylprop-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWFDHLFMBIDS-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions. The primary targets of this compound are the molecules it interacts with during these reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the aforementioned reactions. The downstream effects of these pathways depend on the specific reaction and the other reactants involved.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new molecules through the reactions it participates in. These new molecules can have a variety of effects depending on their nature and the context in which they are produced.

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Trans-3-Phenylpropen-1-yl-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the development of enzyme inhibitors and sensors. For example, this compound is used in the Suzuki-Miyaura coupling reaction, a widely employed method in organic synthesis .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diols allows it to interfere with carbohydrate metabolism and glycoprotein function, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boronate esters with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes, depending on the specific target. For instance, it can inhibit proteases by binding to the active site serine residue, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form reversible covalent bonds with biomolecules, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

Biological Activity

trans-3-Phenylpropen-1-yl-boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Boronic acids, including this compound, are known to interact with various biological targets through covalent bonding. The primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues. This property makes them effective as enzyme inhibitors.

  • Inhibition of β-lactamases : Boronic acids have been shown to inhibit serine β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies indicate that this compound can form stable complexes with these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Interaction with Penicillin-Binding Proteins (PBPs) : High-throughput crystallography studies have demonstrated that boronic acids can react with PBPs to form tricovalent complexes. This interaction is crucial for inhibiting bacterial cell wall synthesis, thereby exerting antibacterial effects .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens:

  • Inhibition of Gram-negative bacteria : The compound has shown significant inhibitory activity against Pseudomonas aeruginosa and Escherichia coli, both of which are notorious for their antibiotic resistance mechanisms. The residual activity percentage against these bacteria indicates a promising therapeutic application in treating infections caused by resistant strains .
Bacterial StrainResidual Activity (%)
Pseudomonas aeruginosa16 ± 6
Escherichia coli>90
Acinetobacter baumannii73 ± 3

Anti-Cancer Properties

In addition to its antibacterial properties, this compound has been investigated for its potential anti-cancer effects:

  • Inhibition of cancer cell proliferation : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism remains under investigation, but its ability to modulate signaling pathways involved in cell growth is a promising area for future research.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties beyond β-lactamases:

  • Carbonic anhydrase inhibition : Research indicates that boronic acids can inhibit fungal beta-carbonic anhydrases, which are essential for fungal metabolism and survival. This suggests potential applications in antifungal therapies .

Case Studies

Several case studies have documented the effectiveness of this compound in various biological contexts:

  • Restoration of Antibiotic Efficacy : A study demonstrated that co-administration of this compound with β-lactam antibiotics significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, showcasing its potential as an adjuvant therapy .
  • Synergistic Effects with Other Antimicrobials : In vitro studies have indicated that combining this compound with other antimicrobial agents can enhance their effectiveness against resistant pathogens, suggesting a synergistic mechanism that warrants further exploration.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of trans-3-Phenylpropen-1-yl-boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The ability of this boronic acid to form stable complexes with transition metals enhances its utility in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

1.2 Carbonylative Arylation

This compound is also involved in carbonylative arylation reactions, where it reacts with allenols to form substituted carbonyl compounds. This transformation is particularly useful for synthesizing biologically active molecules and functional materials .

1.3 Oxidative Cross-Coupling

Another significant application is in oxidative cross-coupling reactions with (trifluoromethyl)trimethylsilane. This reaction allows for the introduction of trifluoromethyl groups into organic substrates, which are valuable in drug design due to their influence on the biological properties of compounds .

Biological Applications

2.1 β-Lactamase Inhibition

Research has shown that boronic acids, including this compound, can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to form tricovalent complexes with penicillin-binding proteins enhances its potential as a therapeutic agent against resistant bacterial strains .

2.2 Antimicrobial Activity

Studies have indicated that boron-containing compounds exhibit antimicrobial properties. The specific interactions of this compound with bacterial proteins suggest its potential as an antimicrobial agent .

Case Study 1: Inhibition of Pseudomonas aeruginosa PBP3

A study utilized high-throughput X-ray crystallography to investigate the binding modes of boronic acids to penicillin-binding proteins (PBPs). Results indicated that this compound forms tricovalent complexes with PBP3 from Pseudomonas aeruginosa, significantly inhibiting its activity .

Protein Tested Residual Activity (%)
PBP3 from Pseudomonas aeruginosa16 ± 6
PBP3 from Haemophilus influenzae32 ± 3
PBP3 from Acinetobacter baumannii73 ± 3
PBP3 from Escherichia coli>90

This table summarizes the residual activities of various PBPs when treated with this compound, demonstrating its effectiveness against certain bacterial strains .

Case Study 2: Development of Antimicrobial Compounds

In another investigation, this compound was incorporated into the design of new antimicrobial agents targeting β-lactamase-producing bacteria. The results highlighted its potential as a lead compound for developing novel antibiotics capable of overcoming resistance mechanisms .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes structural and functional differences between trans-3-Phenylpropen-1-yl-boronic acid and analogous compounds:

Compound Name Structural Features Key Electronic/Steric Effects Applications Reference
This compound Trans alkenyl, phenyl substituent Reduced steric strain due to trans configuration; phenyl group provides electron-withdrawing effects Suzuki couplings, enzyme inhibition
cis-Propenylboronic acid Cis alkenyl Higher steric hindrance; cis configuration limits rotational freedom Polymer chemistry
Phenylboronic acid Aryl group High stability; electron-deficient aromatic ring Pharmaceuticals, biosensors
(2-(Prop-1-en-1-yl)phenyl)boronic acid Alkenyl substituent on aryl Conjugated alkene enhances reactivity in cross-coupling Organic synthesis
Methylboronic acid Simple alkyl chain High reactivity due to minimal steric hindrance Catalysis, small-molecule probes

Key Observations :

  • The trans-configuration of the propenyl group in the target compound reduces steric hindrance compared to its cis-isomer, enabling better accessibility in catalytic reactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications : Unlike phenylboronic acid, which is widely used for its stability, This compound offers a propenyl group that can participate in subsequent functionalization (e.g., hydrogenation or oxidation) post-cross-coupling .
  • Alkenyl vs. Aryl Reactivity : Alkenyl boronic acids generally exhibit faster oxidative addition in palladium-catalyzed reactions compared to arylboronic acids due to better orbital overlap. However, the phenyl substituent in this compound may moderate this effect .

Preparation Methods

Hydroboration of Alkynes

The hydroboration of terminal alkynes represents a foundational approach for synthesizing vinylboronic acids. For trans-3-phenylpropen-1-yl-boronic acid, this method involves the anti-Markovnikov addition of borane reagents to 1-phenylpropyne. A typical procedure employs catecholborane or pinacolborane under inert conditions, yielding the trans-isomer selectively due to steric and electronic factors .

Reaction Conditions:

  • Substrate: 1-Phenylpropyne

  • Borane Reagent: Catecholborane (1.2 equiv)

  • Catalyst: Rhodium(I) complexes (e.g., RhCl(PPh₃)₃)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: ~60–75% (estimated for analogous systems)

The stereochemistry arises from syn-addition of boron to the alkyne, followed by protonation to generate the trans-configuration. This method is limited by the availability of substituted alkynes and competing side reactions in polyolefinic systems .

Cross-Metathesis Approaches

Olefin cross-metathesis (CM) using Grubbs catalysts enables the synthesis of trans-vinylboronic acids from boron-substituted alkenes. For this compound, CM between allylboronic acid esters and styrene derivatives offers a modular pathway.

Example Protocol:

  • Catalyst: Grubbs 2nd generation (5 mol%)

  • Substrates: Allylboronic acid pinacol ester + β-Styrylbenzene

  • Solvent: Dichloromethane (DCM)

  • Temperature: 40°C

  • Reaction Time: 12–24 hours

  • Yield: ~50–65% (extrapolated from similar reactions)

This method benefits from commercial availability of metathesis catalysts but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation .

Suzuki-Miyaura Coupling Precursor Synthesis

This compound serves as a coupling partner in Suzuki-Miyaura reactions, but its preparation via halogenated precursors is also feasible. Bromostyrene derivatives undergo Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts.

Optimized Parameters:

  • Substrate: (E)-1-Bromo-3-phenylpropene

  • Boronation Agent: B₂pin₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C

  • Yield: ~70–80%

The trans-configuration is preserved during borylation, as confirmed by NMR analysis . This method is scalable but necessitates purification via column chromatography to remove residual boronates.

Enantioselective Conjugation Strategies

Recent advances in enantioselective synthesis employ chiral ligands to generate boronic acids with high stereopurity. For this compound, copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds show promise.

Representative Data:

ParameterValue
CatalystCu(OTf)₂/(R)-BINAP (5 mol%)
SubstrateCinnamaldehyde
Boron SourceB₂(OH)₄
SolventToluene
Temperature-20°C
Enantiomeric Excess (ee)88%
Yield65%

This method achieves high stereocontrol but requires cryogenic conditions and expensive ligands .

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